molecular formula C21H16Cl2O2 B14746577 4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate CAS No. 5415-13-4

4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate

Katalognummer: B14746577
CAS-Nummer: 5415-13-4
Molekulargewicht: 371.3 g/mol
InChI-Schlüssel: LRFZJMZWLQOTMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of chlorobenzyl and chlorobenzoate groups attached to a methylphenyl core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 4-(4-chlorobenzyl)-2-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also be employed to accelerate the esterification reaction. Additionally, purification steps like recrystallization or column chromatography are used to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to trigger specific biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Chlorobenzyl)-2-methylphenyl 4-chlorobenzoate is unique due to its specific combination of chlorobenzyl and chlorobenzoate groups attached to a methylphenyl core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

5415-13-4

Molekularformel

C21H16Cl2O2

Molekulargewicht

371.3 g/mol

IUPAC-Name

[4-[(4-chlorophenyl)methyl]-2-methylphenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H16Cl2O2/c1-14-12-16(13-15-2-7-18(22)8-3-15)4-11-20(14)25-21(24)17-5-9-19(23)10-6-17/h2-12H,13H2,1H3

InChI-Schlüssel

LRFZJMZWLQOTMW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.